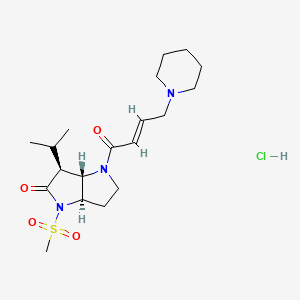

GW311616 hydrochloride

Description

Properties

IUPAC Name |

(3aR,6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O4S.ClH/c1-14(2)17-18-15(22(19(17)24)27(3,25)26)9-13-21(18)16(23)8-7-12-20-10-5-4-6-11-20;/h7-8,14-15,17-18H,4-6,9-13H2,1-3H3;1H/b8-7+;/t15-,17+,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCZUKYPBPXODT-OFTZGUNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1[C@H]2[C@@H](CCN2C(=O)/C=C/CN3CCCCC3)N(C1=O)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197890-44-1 | |

| Record name | GW-311616A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197890441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW311616A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GW-311616A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/171SKM32U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of GW311616 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW311616 hydrochloride is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases. This technical guide provides an in-depth analysis of the mechanism of action of GW311616, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant biological pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and inflammation research.

Core Mechanism of Action: Potent and Selective Inhibition of Human Neutrophil Elastase

GW311616 acts as a potent and selective inhibitor of human neutrophil elastase (HNE).[1][2][3][4] HNE is a serine protease stored in the azurophilic granules of neutrophils and is a key player in the inflammatory response.[5] Upon activation of neutrophils at sites of inflammation, HNE is released into the extracellular space where it can degrade components of the extracellular matrix, including elastin, collagen, and fibronectin.[5] While this activity is crucial for pathogen clearance and tissue remodeling, dysregulated HNE activity can lead to significant tissue damage and is implicated in the pathogenesis of various inflammatory conditions.[5][6] GW311616 directly targets and inhibits the enzymatic activity of HNE, thereby mitigating its downstream pathological effects.[7]

Quantitative Analysis of Inhibitory Potency and Pharmacokinetics

The efficacy of GW311616 as an HNE inhibitor has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of GW311616

| Parameter | Value | Species | Reference |

| IC50 | 22 nM | Human | [1][3][4] |

| Ki | 0.31 nM | Human | [1][3][4] |

Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Properties of GW311616

| Species | Dose | Route | Key Findings | Reference |

| Dog | 2 mg/kg | Oral | Rapidly abolishes circulating neutrophil elastase (NE) activity, with >90% inhibition maintained for 4 days. | [1] |

| Dog | 2 mg/kg | Oral | Terminal elimination half-life (t1/2) of 1.1 hours. | [1] |

| Rat | 2 mg/kg | Oral | Terminal elimination half-life (t1/2) of 1.5 hours. | [1] |

| Mouse | Not Specified | Oral | Significantly reduced atherosclerosis in a wild-type mouse model. | [8] |

Signaling Pathways and Cellular Effects

The inhibition of HNE by GW311616 triggers a cascade of downstream cellular effects, primarily related to the modulation of inflammation and apoptosis.

Impact on Apoptosis in Leukemia Cells

In vitro studies have demonstrated that GW311616 can induce apoptosis in leukemia cell lines.[1][4] This effect is mediated, at least in part, by the modulation of key apoptotic regulatory proteins. Specifically, treatment with GW311616 has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[1][4]

Attenuation of Inflammatory Responses

By inhibiting HNE, GW311616 can prevent the degradation of the extracellular matrix and the cleavage of various proteins involved in the inflammatory cascade. This leads to a reduction in the inflammatory response and tissue damage. Research has shown that pharmacological inhibition of HNE with GW311616 can significantly reduce atherosclerosis, a chronic inflammatory disease.[8]

Experimental Methodologies

The following sections detail the experimental protocols that have been used to characterize the mechanism of action of GW311616.

In Vitro Assays

Cell Viability and Apoptosis Assays in U937 and K562 Cell Lines [1][4]

-

Objective: To determine the effect of GW311616 on cell proliferation and apoptosis in leukemia cell lines.

-

Methodology:

-

U937 and K562 cells are cultured in appropriate media.

-

Cells are treated with varying concentrations of GW311616 (e.g., 20-320 μM) for a specified duration (e.g., 48 hours).

-

Cell viability is assessed using a standard method such as the MTT assay.

-

Apoptosis is quantified using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.

-

-

Workflow Diagram:

Figure 2: Workflow for in vitro cell viability and apoptosis assays.

Western Blot Analysis for Apoptotic Proteins [1][4]

-

Objective: To investigate the effect of GW311616 on the expression levels of apoptotic regulatory proteins.

-

Methodology:

-

U937 cells are treated with GW311616 (e.g., 150 μM) for 48 hours.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for Bax and Bcl-2, followed by HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Studies

Pharmacodynamic and Pharmacokinetic Studies in Dogs and Rats [1]

-

Objective: To evaluate the in vivo efficacy and pharmacokinetic profile of GW311616.

-

Methodology:

-

Animals (dogs or rats) are administered a single oral dose of GW311616 (e.g., 2 mg/kg).

-

Blood samples are collected at various time points post-administration.

-

Plasma concentrations of GW311616 are determined using a validated analytical method (e.g., LC-MS/MS) to assess pharmacokinetics (e.g., t1/2).

-

Neutrophil elastase activity in the circulation is measured to evaluate the pharmacodynamic effect.

-

Atherosclerosis Model in Mice [8]

-

Objective: To assess the therapeutic potential of GW311616 in a disease model of atherosclerosis.

-

Methodology:

-

Wild-type mice are fed a high-fat diet to induce atherosclerosis.

-

A cohort of these mice receives oral administration of GW311616A.

-

After a defined treatment period, the extent of atherosclerotic plaque formation in the aorta is quantified.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of human neutrophil elastase. Its mechanism of action involves the direct inhibition of HNE, leading to the modulation of downstream inflammatory and apoptotic pathways. The quantitative data from in vitro and in vivo studies underscore its potential as a therapeutic agent for HNE-driven diseases. The detailed experimental protocols provided in this guide offer a framework for further investigation and development of this and similar compounds. The long-acting nature of its inhibitory effect in vivo makes it a particularly interesting candidate for clinical exploration. While no dedicated clinical trials for GW311616 were identified in the public domain at the time of this writing, the preclinical data strongly support its potential for therapeutic application in inflammatory conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The discovery of a potent, intracellular, orally bioavailable, long duration inhibitor of human neutrophil elastase--GW311616A a development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GW-311616 — TargetMol Chemicals [targetmol.com]

- 4. cenmed.com [cenmed.com]

- 5. Targeted Library of Phosphonic-Type Inhibitors of Human Neutrophil Elastase [mdpi.com]

- 6. Neutrophil elastase inhibitors: recent advances in the development of mechanism-based and nonelectrophilic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Genetic and Pharmacologic Inhibition of the Neutrophil Elastase Inhibits Experimental Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

GW311616 Hydrochloride: A Technical Overview of its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW311616 hydrochloride, also known as GW311616A, emerged from the laboratories of GlaxoWellcome (now GlaxoSmithKline) in the early 2000s as a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE).[1][2] This serine protease plays a critical role in the inflammatory cascade and tissue destruction associated with various diseases. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, based on publicly available scientific literature. While the compound showed significant promise in early studies, its progression into later-stage clinical trials remains unclear, suggesting a potential discontinuation of its development.

Introduction

Human neutrophil elastase (HNE) is a powerful serine protease stored in the azurophilic granules of neutrophils.[3] Upon activation, neutrophils release HNE, which contributes to the degradation of extracellular matrix proteins, including elastin (B1584352), and plays a role in the pathophysiology of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). The development of small molecule HNE inhibitors has been a long-standing goal in the pharmaceutical industry to counteract the destructive effects of excessive HNE activity.

This compound was identified as a promising development candidate from a series of piperidine-based trans-lactam inhibitors.[2] Its discovery, detailed in a 2001 publication in Bioorganic & Medicinal Chemistry Letters by Macdonald et al., highlighted its potent and long-lasting inhibitory activity against HNE, coupled with favorable oral bioavailability.[2]

Discovery and Chemical Synthesis

The discovery of this compound was the result of a focused medicinal chemistry effort to develop potent and selective HNE inhibitors. While the detailed synthetic route for GW311616 is not fully available in the public domain, the foundational work on similar piperidine-based lactam inhibitors provides insights into its probable synthesis.

Note: A detailed, step-by-step experimental protocol for the synthesis of this compound has not been published in peer-reviewed literature and is considered proprietary information of the developing company.

Mechanism of Action

GW311616 is a potent and selective inhibitor of human neutrophil elastase.[1] Its mechanism of action is based on the formation of a stable, covalent adduct with the active site serine of the enzyme, effectively inactivating it.

Signaling Pathways of Human Neutrophil Elastase

HNE exerts its biological effects through various signaling pathways. Understanding these pathways is crucial to appreciating the therapeutic potential of an HNE inhibitor like GW311616.

-

Inflammatory and Tissue Remodeling Pathway: In inflammatory lung diseases, HNE contributes to tissue damage by degrading elastin and other extracellular matrix components. It can also perpetuate inflammation by cleaving and activating signaling molecules.

-

Leukemia Cell Proliferation and Survival Pathway: In the context of leukemia, HNE has been shown to promote cell proliferation and inhibit apoptosis, in part through the PI3K/Akt signaling pathway. This leads to the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of GW311616

| Parameter | Value | Species | Reference |

| IC50 | 22 nM | Human | [1] |

| Ki | 0.31 nM | Human | [1] |

Table 2: Preclinical Pharmacokinetics of GW311616

| Species | Dose | Route | Terminal Half-life (t1/2) | Duration of >90% HNE Inhibition | Reference |

| Rat | 2 mg/kg | Oral | 1.5 hours | Not Reported | [1] |

| Dog | 2 mg/kg | Oral | 1.1 hours | 4 days | [1] |

Table 3: Cellular Activity of GW311616 in Leukemia Cell Lines

| Cell Line | Concentration Range | Effect | Reference |

| U937 | 20-320 µM | Inhibition of proliferation, induction of apoptosis | [1] |

| K562 | 150 µM | Suppression of NE activity | [1] |

| U937 | 150 µM | Increased Bax, decreased Bcl-2 expression | [1] |

Experimental Protocols

Detailed experimental protocols for the studies involving GW311616 are not extensively published. The following are generalized protocols based on standard methodologies for the key assays mentioned in the literature.

Human Neutrophil Elastase (HNE) Inhibition Assay (Fluorometric)

This generalized protocol is for determining the in vitro potency of an HNE inhibitor.

Materials:

-

Purified Human Neutrophil Elastase

-

Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., Tris-HCl with NaCl)

-

This compound

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of GW311616 in assay buffer.

-

Add a fixed concentration of HNE to each well of the microplate.

-

Add the diluted GW311616 or vehicle control to the wells.

-

Incubate for a defined period at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Cell Proliferation and Apoptosis Assay in Leukemia Cells (Flow Cytometry)

This generalized protocol is for assessing the effect of GW311616 on leukemia cell proliferation and apoptosis.

Materials:

-

Leukemia cell line (e.g., U937)

-

Cell culture medium and supplements

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed leukemia cells in culture plates at an appropriate density.

-

Treat the cells with various concentrations of GW311616 or vehicle control.

-

Incubate the cells for the desired time period (e.g., 48 hours).

-

Harvest the cells by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry, exciting at 488 nm and measuring emissions for FITC and PI.

-

Gate the cell populations to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Development History and Current Status

Following the initial publication in 2001, the development history of this compound is not well-documented in publicly accessible sources. A thorough search of clinical trial registries does not reveal any clinical studies for GW311616 or GW311616A. This suggests that the compound may not have progressed into human clinical trials. The reasons for the apparent discontinuation of its development are not publicly known but could be related to a variety of factors, including but not limited to, unfavorable long-term toxicology findings, lack of sufficient efficacy in more advanced preclinical models, or strategic decisions by the developing company.

Conclusion

This compound was a promising, potent, and orally bioavailable inhibitor of human neutrophil elastase with demonstrated preclinical efficacy. Its discovery provided a valuable chemical scaffold for the development of HNE inhibitors. While its own development path appears to have been halted, the data generated from its preclinical evaluation contribute to the broader understanding of HNE inhibition as a therapeutic strategy for inflammatory diseases and potentially for certain types of leukemia. Further investigation into the reasons for its developmental fate would require access to proprietary data from GlaxoSmithKline.

References

- 1. The discovery of a potent, intracellular, orally bioavailable, long duration inhibitor of human neutrophil elastase--GW311616A a development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted Library of Phosphonic-Type Inhibitors of Human Neutrophil Elastase [mdpi.com]

- 3. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Properties of GW311616 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW311616 hydrochloride is a potent, orally bioavailable, and selective inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacological properties of GW311616, summarizing key in vitro and in vivo data. The document details its mechanism of action, inhibitory potency, cellular effects on apoptosis and proliferation, and preclinical efficacy in models of chronic obstructive pulmonary disease (COPD) and atherosclerosis. Experimental protocols for key assays are provided to facilitate further research and development.

Introduction

Human neutrophil elastase (HNE) is a key enzyme stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin (B1584352).[1][2] Uncontrolled HNE activity is a major contributor to tissue damage in chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the development of potent and selective HNE inhibitors represents a promising therapeutic strategy for these diseases. This compound has emerged as a significant investigational compound in this class.

Mechanism of Action

GW311616 is a potent, long-duration, and selective inhibitor of human neutrophil elastase. Its primary mechanism of action involves the direct inhibition of the enzymatic activity of HNE, thereby preventing the breakdown of elastin and other matrix proteins.

Quantitative Data Summary

The inhibitory potency and pharmacokinetic parameters of GW311616 are summarized in the tables below.

Table 1: In Vitro Inhibitory Potency of GW311616

| Parameter | Value | Target | Notes |

| IC50 | 22 nM | Human Neutrophil Elastase | |

| Ki | 0.31 nM | Human Neutrophil Elastase | |

| IC50 | 150 µM | U937 Leukemia Cells | Cell proliferation inhibition |

Table 2: Preclinical Pharmacokinetic Properties of GW311616

| Species | Dose | Route | t1/2 | Key Findings |

| Rat | 2 mg/kg | Oral | 1.5 hours | Moderate terminal elimination half-life. |

| Dog | 2 mg/kg | Oral | 1.1 hours | Rapidly abolishes circulating neutrophil elastase activity with >90% inhibition maintained for 4 days. |

| Dog | 0.22 mg/kg | Oral | - | >50% inhibition of elastase achieved 6 hours after dosing. |

In Vitro Studies

Cellular Effects in Leukemia Cell Lines

GW311616 has been shown to exert anti-proliferative and pro-apoptotic effects on the human leukemia cell lines U937 and K562.

-

Inhibition of Proliferation: Treatment with GW311616 at a concentration of 150 µM for 48 hours markedly suppresses the activity of neutrophil elastase in both U937 and K562 cells.

-

Induction of Apoptosis: In U937 cells, GW311616 treatment (20-320 µM for 48 hours) inhibits proliferation and induces apoptosis. This is associated with an increase in the protein expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.

In Vivo Studies

Canine Model of Neutrophil Elastase Inhibition

Oral administration of GW311616 to dogs demonstrated potent and long-lasting inhibition of circulating neutrophil elastase. A single 2 mg/kg oral dose resulted in a rapid and complete abolition of enzyme activity, with over 90% inhibition sustained for four days. This prolonged effect is suggested to be due to the penetration of the compound into neutrophils in the bone marrow.

Mouse Model of Chronic Obstructive Pulmonary Disease (COPD)

In a mouse model of COPD induced by chronic cigarette smoke exposure, in vivo administration of GW311616A demonstrated significant therapeutic effects. Treatment with GW311616A substantially reduced the pulmonary generation of neutrophil extracellular traps (NETs) and attenuated key pathological features of COPD, including airway leukocyte infiltration, mucus-secreting goblet cell hyperplasia, and emphysema-like alveolar destruction. Furthermore, GW311616A treatment improved lung function in the COPD mouse model.

Mouse Model of Atherosclerosis

Oral administration of the neutrophil elastase inhibitor GW311616A to wild-type mice significantly reduced the development of atherosclerosis.

Signaling Pathways and Experimental Workflows

Signaling Pathway of HNE-Mediated Inflammation and Apoptosis

The following diagram illustrates the central role of HNE in inflammatory cascades and the mechanism by which GW311616 induces apoptosis in leukemia cells.

Experimental Workflow for In Vitro Efficacy Testing

The diagram below outlines the typical workflow for assessing the in vitro efficacy of GW311616.

Experimental Protocols

Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of compounds against HNE using a chromogenic substrate.

-

Materials:

-

Human Neutrophil Elastase (HNE)

-

Assay Buffer: 0.1 M HEPES buffer, pH 7.5

-

Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide

-

Test compound (GW311616)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of GW311616 in the assay buffer.

-

Add HNE to each well of a 96-well plate, followed by the addition of the test compound dilutions.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the HNE substrate to each well.

-

Measure the absorbance at 405 nm kinetically for 10-15 minutes at 37°C.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

U937 or K562 cells

-

Complete culture medium

-

GW311616

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of GW311616 for 48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

U937 cells

-

GW311616

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed U937 cells and treat with GW311616 for 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

-

Western Blot Analysis for Bax and Bcl-2

This technique is used to detect and quantify the expression levels of specific proteins.

-

Materials:

-

U937 cells

-

GW311616

-

RIPA lysis buffer with protease inhibitors

-

Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat U937 cells with GW311616 for 48 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

-

Selectivity Profile

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials for this compound on major clinical trial registries. This suggests that the compound may not have progressed to clinical development or that any such development has not been publicly disclosed.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of human neutrophil elastase with demonstrated efficacy in preclinical in vitro and in vivo models of inflammation and cancer. Its ability to induce apoptosis in leukemia cells and ameliorate inflammatory damage in models of COPD and atherosclerosis highlights its therapeutic potential. The detailed experimental protocols provided in this guide are intended to support further investigation into the pharmacological properties and therapeutic applications of GW311616 and other neutrophil elastase inhibitors. Further research is warranted to fully elucidate its selectivity profile and to explore its potential for clinical development.

References

An In-depth Technical Guide to GW311616 Hydrochloride: A Selective Neutrophil Elastase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GW311616 hydrochloride, a potent, orally bioavailable, and selective inhibitor of human neutrophil elastase (HNE). Neutrophil elastase is a serine protease implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). This document details the mechanism of action, key quantitative data, and detailed experimental protocols for the in vitro and in vivo evaluation of GW311616. Furthermore, it includes visualizations of relevant pathways and workflows to facilitate a deeper understanding of its pharmacological profile.

Introduction

Neutrophil elastase (NE), a 29.5 kDa serine protease stored in the azurophilic granules of neutrophils, plays a crucial role in the innate immune response by degrading proteins of engulfed pathogens.[1] However, excessive or unregulated NE activity in the extracellular space can lead to the degradation of host tissues, particularly elastin (B1584352) in the lungs, contributing to the pathology of several inflammatory lung diseases. This has made NE a significant therapeutic target. This compound has emerged as a promising drug candidate due to its high potency, selectivity, and favorable pharmacokinetic properties.[2][3][4][5] This guide serves as a technical resource for researchers engaged in the study and development of neutrophil elastase inhibitors.

Mechanism of Action

GW311616 is a potent, long-duration inhibitor that selectively targets human neutrophil elastase.[2][3][4][5][6] Its mechanism of action involves binding to the active site of the enzyme, thereby preventing the hydrolysis of its substrates.[7] In cellular models, GW311616 has been shown to suppress NE activity within leukemia cell lines (U937 and K562).[2][6] Furthermore, in U937 cells, it has been observed to inhibit proliferation and induce apoptosis.[2][6] This apoptotic effect is associated with an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[2][6]

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its inhibitory activity, selectivity, and pharmacokinetic parameters.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Enzyme Source | Reference(s) |

| IC50 | 22 nM | Human Neutrophil Elastase | [2][3][5][6] |

| Ki | 0.31 nM | Human Neutrophil Elastase | [2][3][5][6] |

Table 2: Selectivity Profile

| Protease | IC50 | Reference(s) |

| Trypsin | >100 µM | |

| Cathepsin G | >100 µM | |

| Plasmin | >100 µM | |

| Chymotrypsin | >3 µM | |

| Tissue Plasminogen Activator | >3 µM |

Table 3: Pharmacokinetic Parameters

| Species | Dose (Oral) | Terminal Elimination Half-life (t1/2) | Reference(s) |

| Rat | 2 mg/kg | 1.5 hours | [2] |

| Dog | 2 mg/kg | 1.1 hours | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro Assays

This protocol is adapted from commercially available kits for the determination of NE activity.

Materials:

-

Purified Human Neutrophil Elastase (for standard curve)

-

Fluorogenic NE substrate (e.g., (Z-Ala-Ala-Ala-Ala)2Rhodamine110 or MeOSuc-AAPV-AMC)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl)

-

96-well black microplate

-

Fluorescence microplate reader

-

This compound

-

Test samples (e.g., cell lysates, plasma)

Procedure:

-

Reagent Preparation: Prepare stock solutions of GW311616, purified NE, and the fluorogenic substrate in the appropriate solvent (e.g., DMSO for GW311616) and dilute to working concentrations with Assay Buffer.

-

Standard Curve: Prepare a serial dilution of purified NE in Assay Buffer to generate a standard curve.

-

Sample and Inhibitor Preparation: Add test samples and a serial dilution of GW311616 to the wells of the 96-well plate. Include appropriate controls (enzyme only, vehicle control).

-

Enzyme Addition: Add a fixed concentration of purified NE to all wells except the blank.

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Measurement: Immediately measure the fluorescence in kinetic mode at 37°C using an appropriate excitation and emission wavelength pair for the substrate (e.g., Ex/Em = 485/525 nm for (Z-Ala-Ala-Ala-Ala)2Rh110 or Ex/Em = 380/500 nm for MeOSuc-AAPV-AMC).

-

Data Analysis: Calculate the rate of reaction (Vmax) for each well. Plot the Vmax of the standards against their concentrations to create a standard curve. Determine the concentration of active NE in the samples. For inhibitor studies, calculate the percent inhibition and determine the IC50 value.

This protocol describes the detection of apoptosis in U937 cells treated with GW311616 using flow cytometry.

Materials:

-

U937 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed U937 cells in culture plates and treat with varying concentrations of GW311616 (e.g., 20, 40, 80, 160, 320 µM) for 48 hours. Include a vehicle-treated control group.

-

Cell Harvesting: After incubation, harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

This protocol outlines the procedure for detecting changes in Bax and Bcl-2 protein expression in U937 cells following treatment with GW311616.

Materials:

-

Treated and untreated U937 cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the cell pellets in cold lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and the loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the expression of Bax and Bcl-2 to the loading control.

In Vivo Models

This protocol describes the assessment of NE inhibition by GW311616 in dogs.

Procedure:

-

Animal Model: Use healthy adult dogs (e.g., 9-month-old beagles).

-

Drug Administration: Administer a single oral dose of this compound (e.g., 0.22, 0.66, and 2 mg/kg).

-

Blood Sampling: Collect blood samples at various time points post-dosing (e.g., pre-dose, and at several intervals up to 4 days).

-

Neutrophil Isolation: Isolate neutrophils from the blood samples.

-

Neutrophil Elastase Activity Measurement: Measure the intracellular NE activity in the isolated neutrophils using a fluorometric assay as described in section 4.1.1.

-

Data Analysis: Calculate the percent inhibition of NE activity at each time point relative to the pre-dose levels.

This protocol outlines a general procedure for an ovalbumin (OVA)-induced asthma model in mice to evaluate the efficacy of GW311616.

Materials:

-

BALB/c mice

-

Ovalbumin (OVA)

-

Aluminum hydroxide (B78521) (Alum)

-

This compound

-

Whole-body plethysmography system

-

Reagents for bronchoalveolar lavage fluid (BALF) analysis (cell counting, cytokine ELISA)

-

Histology reagents

Procedure:

-

Sensitization: Sensitize mice with intraperitoneal injections of OVA emulsified in alum on days 0 and 7.

-

Challenge: Challenge the sensitized mice with aerosolized OVA for a defined period on consecutive days (e.g., days 14-17).

-

Treatment: Administer GW311616 orally at a specified dose prior to each OVA challenge.

-

Airway Hyperresponsiveness (AHR) Measurement: 24 hours after the final challenge, assess AHR to increasing concentrations of methacholine (B1211447) using whole-body plethysmography.

-

Bronchoalveolar Lavage (BAL): Following AHR measurement, perform a BAL to collect fluid and cells from the lungs.

-

BALF Analysis: Determine the total and differential cell counts in the BALF. Measure the levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.

-

Lung Histology: Perfuse the lungs and fix them for histological analysis to assess inflammation and mucus production.

Conclusion

This compound is a highly potent and selective inhibitor of human neutrophil elastase with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its oral bioavailability and long duration of action make it an attractive candidate for the treatment of NE-mediated diseases. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of GW311616 and other novel neutrophil elastase inhibitors. This comprehensive technical overview is intended to support the research and development efforts of scientists working to address the significant unmet medical need in inflammatory disorders.

References

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]

- 3. Purification and partial characterization of canine neutrophil elastase and the development of an immunoassay for the measurement of canine neutrophil elastase in serum obtained from dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. avmajournals.avma.org [avmajournals.avma.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]

GW311616 Hydrochloride: A Technical Guide to its Role in Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW311616 hydrochloride is a potent, orally bioavailable, and selective inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathogenesis of numerous inflammatory diseases.[1][2] This technical guide provides an in-depth overview of the role of this compound in inflammation research, consolidating key quantitative data, detailed experimental protocols, and elucidating its mechanism of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of HNE inhibition.

Introduction

Neutrophil elastase, a powerful serine protease stored in the azurophilic granules of neutrophils, plays a critical role in the innate immune response by degrading proteins of engulfed pathogens.[3][4] However, excessive or unregulated HNE activity contributes to tissue damage and perpetuates inflammation in a variety of chronic conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute lung injury (ALI), and rheumatoid arthritis.[3][5] HNE's detrimental effects are mediated through the degradation of extracellular matrix components, such as elastin, and the cleavage of various proteins involved in the inflammatory cascade.[4][5]

This compound has emerged as a valuable research tool and a potential therapeutic agent due to its high potency and selectivity for HNE.[1][2][6] Its ability to effectively block HNE activity allows for the precise investigation of the role of this enzyme in various inflammatory models and provides a potential avenue for therapeutic intervention.

Mechanism of Action

This compound acts as a potent and selective inhibitor of human neutrophil elastase.[1][2] By binding to the active site of HNE, it prevents the enzyme from degrading its natural substrates, thereby mitigating the downstream inflammatory consequences of excessive HNE activity.

The primary mechanism of GW311616 in attenuating inflammation is the direct inhibition of HNE's proteolytic activity. This leads to the preservation of tissue integrity and the modulation of inflammatory signaling pathways that are often amplified by HNE.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its potency and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species | Reference |

| IC50 | 22 nM | Human | [1][2] |

| Ki | 0.31 nM | Human | [1][2] |

| IC50 (U937 cells) | 150 µM | Human | [1] |

Table 2: Pharmacokinetic Properties of GW311616

| Species | Dose | Route | t1/2 | Key Finding | Reference |

| Dog | 2 mg/kg | Oral | 1.1 hours | >90% inhibition of circulating NE for 4 days | [1][2] |

| Rat | 2 mg/kg | Oral | 1.5 hours | - | [1][2] |

Signaling Pathways

The inhibitory action of GW311616 on HNE directly impacts several downstream signaling pathways involved in inflammation.

By inhibiting HNE, GW311616 prevents the degradation of the extracellular matrix, a process that releases fragments known to be chemotactic for inflammatory cells. Furthermore, HNE can process and activate various pro-inflammatory cytokines and chemokines. Inhibition of HNE by GW311616 can therefore dampen the inflammatory response by preventing this amplification loop.

Research suggests that HNE may also influence intracellular signaling pathways such as the NF-κB and MAPK pathways, which are central regulators of inflammation. While direct studies on GW311616's effect on these pathways are limited, its ability to reduce the overall inflammatory milieu suggests an indirect modulatory role.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature involving this compound.

In Vitro Experiments

5.1.1. Neutrophil Elastase Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of compounds against HNE.

-

Materials:

-

Human Neutrophil Elastase (HNE)

-

Fluorogenic or chromogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO)

-

This compound

-

96-well microplate

-

Plate reader (fluorometer or spectrophotometer)

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of GW311616 in Assay Buffer to achieve a range of concentrations.

-

Add a fixed amount of HNE to each well of the 96-well plate.

-

Add the diluted GW311616 solutions to the wells containing HNE and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the HNE substrate to each well.

-

Immediately measure the fluorescence or absorbance at appropriate wavelengths in a kinetic mode for a set period (e.g., 30 minutes).

-

Calculate the rate of reaction for each concentration of GW311616.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model to determine the IC50 value.

-

5.1.2. Cell Proliferation and Apoptosis Assay in U937 Cells

This protocol outlines the investigation of GW311616's effects on the proliferation and apoptosis of the human monocytic cell line U937.[1]

-

Materials:

-

U937 cells

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

This compound

-

MTT reagent

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure for Proliferation (MTT Assay):

-

Seed U937 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Treat the cells with various concentrations of GW311616 (e.g., 20-320 µM) for 48 hours.[1]

-

Add MTT reagent to each well and incubate for 4 hours at 37°C.

-

Add solubilization buffer (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

-

Procedure for Apoptosis (Flow Cytometry):

-

Treat U937 cells with GW311616 (e.g., 150 µM) for 48 hours.[1]

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

In Vivo Experiments

5.2.1. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model is commonly used to study acute inflammation in the lungs.

-

Animals:

-

Male C57BL/6 mice, 8-10 weeks old.

-

-

Materials:

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

-

-

Procedure:

-

Prepare a solution of GW311616 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]

-

Administer GW311616 or vehicle control to the mice via a specific route (e.g., oral gavage) at a defined dose (e.g., 1-10 mg/kg) at a set time point before or after LPS challenge.

-

Anesthetize the mice and induce ALI by intratracheal instillation of LPS (e.g., 1 mg/kg) in a small volume of sterile saline.

-

At a predetermined time point after LPS administration (e.g., 24 hours), euthanize the mice.

-

Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis (e.g., ELISA for TNF-α, IL-6).

-

Harvest lung tissue for histological analysis (H&E staining) and measurement of myeloperoxidase (MPO) activity as an index of neutrophil infiltration.

-

5.2.2. Myeloperoxidase (MPO) Activity Assay

This assay quantifies neutrophil infiltration in tissues.

-

Materials:

-

Lung tissue homogenate

-

HTAB buffer (0.5% hexadecyltrimethylammonium bromide in 50 mM potassium phosphate (B84403) buffer, pH 6.0)

-

O-dianisidine dihydrochloride (B599025)

-

Hydrogen peroxide (H2O2)

-

Spectrophotometer

-

-

Procedure:

-

Homogenize a weighed portion of lung tissue in HTAB buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

In a 96-well plate, add the supernatant to the wells.

-

Prepare the reaction mixture containing O-dianisidine dihydrochloride and H2O2 in potassium phosphate buffer.

-

Add the reaction mixture to the wells containing the supernatant.

-

Measure the change in absorbance at 460 nm over time using a spectrophotometer.

-

Calculate MPO activity based on a standard curve generated with purified MPO.

-

Conclusion

This compound is a powerful and selective tool for investigating the role of human neutrophil elastase in inflammation. Its well-characterized inhibitory activity and oral bioavailability make it suitable for both in vitro and in vivo studies. The data and protocols presented in this guide provide a solid foundation for researchers aiming to explore the therapeutic potential of HNE inhibition in a range of inflammatory diseases. Further research into the precise signaling pathways modulated by GW311616 will undoubtedly provide deeper insights into the complex role of neutrophil elastase in health and disease.

References

- 1. [Neutrophil elastase inhibitor on proliferation and apoptosis of U937 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protection against LPS-induced acute lung injury by a mechanism-based inhibitor of NADPH oxidase (type 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytokine release as a relevant surrogate for the immune cell subset function assessment on an in vitro platform of IO - Explicyte Immuno-Oncology [explicyte.com]

- 6. Methods for measuring myeloperoxidase activity toward assessing inhibitor efficacy in living systems - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: GW311616 Hydrochloride for the Study of Respiratory Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GW311616 hydrochloride is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE).[1][2] With a low nanomolar IC50 value, it serves as a critical research tool for investigating the pathophysiology of various respiratory diseases where neutrophil-driven inflammation is a key component. This guide provides an in-depth overview of GW311616, its mechanism of action, and detailed protocols for its application in in vitro and in vivo models of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS).

Introduction to this compound

GW311616 is a small molecule inhibitor that targets human neutrophil elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils.[3][4] HNE plays a significant role in the degradation of extracellular matrix proteins, including elastin, and is implicated in the pathogenesis of several chronic inflammatory lung diseases.[5][6] The excessive activity of HNE contributes to tissue damage, inflammation, and mucus hypersecretion.[1][7] GW311616 offers a long duration of action, making it a valuable tool for studying the sustained effects of HNE inhibition.[1]

Mechanism of Action

GW311616 acts as a potent and selective inhibitor of HNE. The imbalance between proteases like HNE and their endogenous inhibitors is a major factor in the progression of chronic obstructive pulmonary disease (COPD).[8] By specifically targeting HNE, GW311616 helps to restore this balance, thereby mitigating the downstream pathological effects of excessive elastase activity.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its potency and pharmacokinetic profile.

Table 1: In Vitro Potency of GW311616

| Parameter | Value | Species | Reference |

| IC50 | 22 nM | Human | [1][4] |

| Ki | 0.31 nM | Human | [1][4] |

Table 2: In Vivo Efficacy and Pharmacokinetics of GW311616

| Animal Model | Dosage | Route | Key Findings | Reference |

| Dog | 0.22 mg/kg | Oral | >50% inhibition of elastase at 6 hours. | [1] |

| Dog | 2 mg/kg | Oral | >90% inhibition of circulating NE activity for 4 days. | [1] |

| Rat | 2 mg/kg | Oral | Terminal elimination half-life (t1/2) of 1.5 hours. | [1] |

| Dog | 2 mg/kg | Oral | Terminal elimination half-life (t1/2) of 1.1 hours. | [1] |

| Mouse (COPD model) | Not specified | Not specified | Reduced pulmonary generation of NETs, attenuated airway leukocyte infiltration, mucus-secreting goblet cell hyperplasia, and emphysema-like alveolar destruction. |

Experimental Protocols

In Vitro Experiments

4.1.1. Neutrophil Elastase Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for determining the inhibitory activity of GW311616 against purified HNE.

Materials:

-

Human Neutrophil Elastase (HNE), active enzyme

-

Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.05% Tween 20, pH 7.5)

-

This compound

-

DMSO (for dissolving GW311616)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare GW311616 solutions: Dissolve this compound in DMSO to make a stock solution (e.g., 10 mM). Prepare serial dilutions in Assay Buffer to achieve the desired final concentrations.

-

Prepare HNE solution: Dilute the HNE stock solution in Assay Buffer to the desired working concentration.

-

Assay Plate Setup:

-

Blank: Add Assay Buffer only.

-

Control (No inhibitor): Add HNE solution and Assay Buffer.

-

Inhibitor: Add HNE solution and the desired concentration of GW311616 solution.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the fluorogenic substrate to all wells to initiate the reaction.

-

Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm in kinetic mode for 30-60 minutes at 37°C.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each GW311616 concentration and calculate the IC50 value.

4.1.2. Inhibition of Mucin Production in Human Bronchial Epithelial Cells

This protocol describes a method to assess the effect of GW311616 on HNE-induced mucin production in a human bronchial epithelial cell line (e.g., 16HBE).[9][10][11]

Materials:

-

Human Bronchial Epithelial (HBE) cells (e.g., 16HBE)

-

Cell culture medium (e.g., MEM supplemented with 10% FBS)

-

Human Neutrophil Elastase (HNE)

-

This compound

-

Enzyme-linked immunosorbent assay (ELISA) kit for MUC5AC

-

Cell lysis buffer

-

Protein assay kit

Procedure:

-

Cell Culture: Culture HBE cells to ~80% confluency in a 24-well plate.

-

Starvation: Serum-starve the cells for 24 hours before treatment.

-

Treatment:

-

Pre-treat the cells with various concentrations of GW311616 for 1 hour.

-

Stimulate the cells with HNE (e.g., 100 nM) for 24 hours.

-

-

Sample Collection: Collect the cell culture supernatant.

-

MUC5AC Measurement: Quantify the amount of MUC5AC in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration to normalize the MUC5AC data.

-

Data Analysis: Express the MUC5AC concentration as pg/mg of total protein and compare the values between different treatment groups.

In Vivo Experiments

4.2.1. Cigarette Smoke-Induced COPD Model in Mice

This protocol outlines the induction of a COPD-like phenotype in mice through cigarette smoke (CS) exposure and treatment with GW311616.[12][13][14]

Animals:

-

Male C57BL/6 mice (8-10 weeks old)

Materials:

-

Cigarette smoke generation system

-

Standard research cigarettes

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

Procedure:

-

Acclimatization: Acclimatize mice for at least one week before the experiment.

-

CS Exposure: Expose mice to whole-body CS from an appropriate number of cigarettes (e.g., 4-6 per day) for 5 days a week, for a duration of 4-12 weeks. Control mice are exposed to room air.

-

GW311616 Administration: Administer GW311616 orally (e.g., 1-10 mg/kg) once daily, starting from the initiation of CS exposure or after the establishment of the disease phenotype, depending on the study design (prophylactic or therapeutic).

-

Endpoint Analysis (after the final CS exposure and treatment):

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx (total and differential cell counts) and cytokine levels (e.g., TNF-α, IL-6, KC) by ELISA or multiplex assay.

-

Lung Function Measurement: Assess lung function parameters such as lung compliance and resistance using a specialized ventilator system.

-

Histopathology: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to evaluate mucus production. A scoring system can be used to quantify the severity of inflammation and goblet cell hyperplasia.[15][16][17]

-

4.2.2. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model in Rats

This protocol describes the induction of ALI in rats using intratracheal LPS instillation and subsequent treatment with GW311616.[8][18][19][20]

Animals:

-

Male Sprague-Dawley rats (200-250 g)

Materials:

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Sterile saline

-

Anesthesia

Procedure:

-

Acclimatization: Acclimatize rats for at least one week.

-

ALI Induction: Anesthetize the rats and intratracheally instill LPS (e.g., 5 mg/kg) dissolved in sterile saline. Control animals receive sterile saline only.

-

GW311616 Treatment: Administer GW311616 intravenously or intraperitoneally (e.g., 1-5 mg/kg) at a specific time point relative to LPS instillation (e.g., 1 hour before or after).

-

Endpoint Analysis (e.g., 6-24 hours post-LPS):

-

BAL Fluid Analysis: Collect BAL fluid to measure total and differential cell counts, total protein concentration (as an indicator of vascular permeability), and inflammatory cytokine levels.

-

Lung Wet-to-Dry Weight Ratio: Determine the lung wet-to-dry weight ratio as an index of pulmonary edema.

-

Histopathology: Process the lungs for histological examination to assess lung injury, including neutrophil infiltration, alveolar septal thickening, and edema. Utilize a lung injury scoring system for quantification.

-

Signaling Pathways and Visualizations

Neutrophil elastase contributes to the inflammatory cascade in respiratory diseases through multiple signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these complex interactions and the points of intervention for GW311616.

Caption: Neutrophil Elastase Signaling Cascade in Lung Inflammation.

Caption: In Vivo COPD Model Experimental Workflow.

Conclusion

This compound is an indispensable tool for elucidating the role of neutrophil elastase in the pathogenesis of respiratory diseases. Its high potency, selectivity, and in vivo activity make it suitable for a wide range of preclinical studies. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of GW311616 in advancing our understanding of lung diseases and in the development of novel therapeutic strategies.

References

- 1. Neutrophil Elastase and Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholar.unair.ac.id [scholar.unair.ac.id]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The composition of cigarette smoke determines inflammatory cell recruitment to the lung in COPD mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New pharmacotherapy for airway mucus hypersecretion in asthma and COPD: targeting intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Remote Inflammatory Preconditioning Alleviates Lipopolysaccharide-Induced Acute Lung Injury via Inhibition of Intrinsic Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Human Normal Bronchial Epithelial Cells: A Novel In Vitro Cell Model for Toxicity Evaluation | Semantic Scholar [semanticscholar.org]

- 11. Human Normal Bronchial Epithelial Cells: A Novel In Vitro Cell Model for Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterisation of a mouse model of cigarette smoke extract-induced lung inflammation | ToxStrategies [toxstrategies.com]

- 13. Modeling the effects of cigarette smoke extract on influenza B virus infections in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. researchgate.net [researchgate.net]

- 16. An Official American Thoracic Society Workshop Report: Features and Measurements of Experimental Acute Lung Injury in Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Histopathologic Evaluation and Scoring of Viral Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Lipopolysaccharide-induced acute lung injury in rats: comparative assessment of intratracheal instillation and aerosol inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Potency and Selectivity of GW311616 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW311616 hydrochloride is a potent, orally bioavailable, and selective inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathology of various inflammatory diseases. This technical guide provides a comprehensive overview of the in vitro potency and selectivity of GW311616, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of HNE inhibition and the development of related therapeutic agents.

Introduction

Human neutrophil elastase (HNE) is a key enzyme stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin.[1] While essential for host defense against pathogens, dysregulated HNE activity contributes to tissue damage in chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the development of potent and selective HNE inhibitors represents a promising therapeutic strategy for these diseases.

This compound has emerged as a significant tool compound and a potential therapeutic candidate due to its potent and long-acting inhibition of HNE.[2] This guide focuses on the in vitro characteristics of GW311616, providing a detailed examination of its potency and selectivity profile based on available scientific literature.

In Vitro Potency of this compound

GW311616 demonstrates sub-nanomolar to low nanomolar potency against human neutrophil elastase in biochemical assays. The following table summarizes the key quantitative metrics for its inhibitory activity.

| Parameter | Value | Enzyme Source |

| IC50 | 22 nM[2] | Human Neutrophil Elastase |

| Ki | 0.31 nM[2] | Human Neutrophil Elastase |

| IC50 | 0.04 µg/mL | Human Neutrophil Elastase |

Note: The IC50 value of 0.04 µg/mL can be converted to approximately 92 nM, assuming a molecular weight of 434.95 g/mol for this compound.

In Vitro Selectivity Profile

GW311616 is reported to be a selective inhibitor of human neutrophil elastase. However, a comprehensive, publicly available dataset quantifying its inhibitory activity against a broad panel of related serine proteases, such as cathepsin G and proteinase 3, is limited. The selectivity of HNE inhibitors is a critical parameter, as off-target inhibition can lead to undesirable side effects. Further studies are required to fully elucidate the selectivity profile of GW311616.

Mechanism of Action

GW311616 acts as an intracellular inhibitor of HNE.[2] It is cell-permeable and can inhibit HNE within the cellular environment of neutrophils. In addition to its direct enzymatic inhibition, GW311616 has been shown to induce apoptosis in leukemia cell lines (U937 and K562).[2] This pro-apoptotic effect is associated with an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.[2]

Caption: Intracellular mechanism of action of GW311616.

Experimental Protocols

The following provides a generalized experimental workflow for determining the in vitro potency of an HNE inhibitor like GW311616.

Materials and Reagents

-

Human Neutrophil Elastase (HNE), purified

-

Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

-

This compound

-

96-well black microplates

-

Fluorometric microplate reader

Assay Procedure

-

Compound Preparation: Prepare a stock solution of GW311616 in 100% DMSO. Create a serial dilution of the compound in the assay buffer to achieve a range of final concentrations.

-

Enzyme Preparation: Dilute the HNE stock solution in the assay buffer to the desired working concentration.

-

Assay Reaction:

-

Add a defined volume of the diluted GW311616 solutions to the wells of the 96-well plate.

-

Add the diluted HNE solution to each well containing the compound and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the HNE substrate to each well.

-

-

Data Acquisition: Measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

References

Technical Guide: GW311616 Hydrochloride Target Binding and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the target binding and kinetics of GW311616 hydrochloride. Specific experimental protocols for the determination of binding affinity and kinetic rate constants for this compound are not detailed in the currently accessible literature. The methodologies provided are representative examples of relevant assays.

Core Target and Mechanism of Action

This compound is a potent and selective inhibitor of human neutrophil elastase (HNE) , a serine protease involved in a variety of inflammatory diseases.[1][2] By inhibiting HNE, this compound disrupts the proteolytic activity of this enzyme, which plays a role in the degradation of extracellular matrix components.[2] Downstream of its primary target inhibition, GW311616 has been observed to induce apoptosis in leukemia cell lines by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's interaction with its primary target, human neutrophil elastase.

Table 1: Binding Affinity Data

| Parameter | Value | Target | Reference |

| IC50 | 22 nM | Human Neutrophil Elastase | [2] |

| Ki | 0.31 nM | Human Neutrophil Elastase | [2] |

Table 2: Kinetic Parameters

| Parameter | Value | Target | Reference |

| Association Rate (kon) | Not Available | Human Neutrophil Elastase | |

| Dissociation Rate (koff) | Not Available | Human Neutrophil Elastase |

Experimental Protocols

While the specific protocol used for the initial characterization of this compound is not available, a general methodology for a human neutrophil elastase (HNE) inhibition assay is provided below. This protocol is based on commonly used methods for assessing HNE activity.

General Protocol: Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against human neutrophil elastase.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)

-

Test Compound (this compound)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Dissolve the HNE substrate in an appropriate solvent (e.g., DMSO) to create a stock solution. Further dilute with Assay Buffer to the desired working concentration.

-

Reconstitute purified HNE in Assay Buffer to a working concentration.

-

Prepare a serial dilution of the test compound (this compound) in Assay Buffer.

-

-

Assay Setup:

-

To the wells of a 96-well microplate, add a fixed volume of the test compound dilutions.

-

Include control wells containing only Assay Buffer (for uninhibited enzyme activity) and wells with a known HNE inhibitor (positive control).

-

Add a fixed volume of the HNE working solution to all wells except for the blank controls.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add a fixed volume of the HNE substrate working solution to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline production is proportional to HNE activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (Vo) from the linear portion of the absorbance versus time curves.

-

Plot the percentage of HNE inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

The Ki value can be determined using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.

-

Visualizations

Signaling Pathway

The following diagram illustrates the proposed downstream signaling pathway affected by the inhibition of Human Neutrophil Elastase (HNE) by GW311616, leading to apoptosis.

Caption: Downstream signaling of GW311616-mediated HNE inhibition.

Experimental Workflow

This diagram outlines a general experimental workflow for the screening and characterization of an enzyme inhibitor like GW311616.

Caption: General workflow for enzyme inhibitor discovery and characterization.

References

An In-depth Technical Guide to the Cellular Uptake and Distribution of GW311616 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract